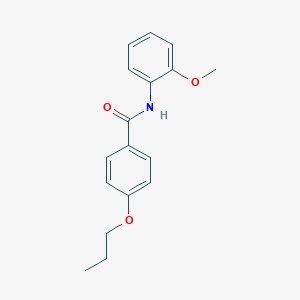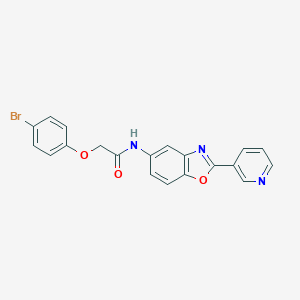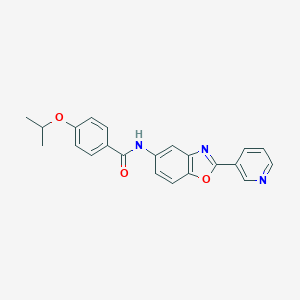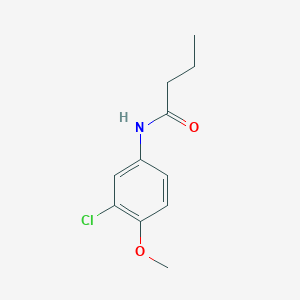![molecular formula C22H33NO2 B245145 5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol](/img/structure/B245145.png)
5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor. The purpose of
Mécanisme D'action
TAK-659 works by inhibiting the activity of specific kinases that are involved in cell signaling pathways. These kinases include Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, TAK-659 disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, TAK-659 has been shown to reduce inflammation and improve immune function. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TAK-659 in lab experiments is its specificity for certain kinases. This allows researchers to target specific signaling pathways and study their effects on cellular processes. However, one limitation of using TAK-659 is its potential for off-target effects. Like all kinase inhibitors, TAK-659 can inhibit other kinases besides its intended targets, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that incorporate TAK-659 with other drugs to enhance its anticancer effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to TAK-659 treatment. Additionally, researchers are exploring the potential use of TAK-659 in the treatment of other diseases besides cancer, such as autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, TAK-659 is a promising compound that has potential applications in scientific research. Its specificity for certain kinases makes it a valuable tool for studying cellular signaling pathways, and its anticancer effects make it a potential candidate for cancer therapy. While there are limitations to using TAK-659 in lab experiments, its favorable pharmacokinetic profile and potential for combination therapies make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis method for TAK-659 involves several steps. The first step is the reaction of tert-butyl (2-bromoethyl) carbamate with cyclopentylacetylene in the presence of a palladium catalyst. The resulting product is then reacted with phenylacetylene in the presence of a copper catalyst. The final step involves the reduction of the resulting alkyne with lithium aluminum hydride to yield TAK-659.
Applications De Recherche Scientifique
TAK-659 has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the treatment of cancer. TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific kinases that are involved in the proliferation and survival of cancer cells.
Propriétés
Formule moléculaire |
C22H33NO2 |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
5-[tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C22H33NO2/c1-21(2,3)23(17-18-24)16-10-9-15-22(25,20-13-7-8-14-20)19-11-5-4-6-12-19/h4-6,11-12,20,24-25H,7-8,13-18H2,1-3H3 |
Clé InChI |
VZTIQIZAOFOTOF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
SMILES canonique |
CC(C)(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B245068.png)



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245076.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)


![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-[4-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B245085.png)